molecular formula C9H8IN3 B1523196 5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole CAS No. 1094483-64-3

5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole

Cat. No. B1523196
M. Wt: 285.08 g/mol
InChI Key: DLXWNPSNQFIVFW-UHFFFAOYSA-N
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Description

The compound “5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole” are not available, similar compounds have been synthesized via various methods. For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Another method involves the reaction of phenyl chlorothionoformate with various primary amines .

Scientific Research Applications

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, such as those synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, has indicated potential antimicrobial properties. Compounds synthesized in these studies were screened for their antimicrobial activities, and some demonstrated good to moderate activities against tested microorganisms (Bektaş et al., 2007).

Corrosion Inhibition

Triazole derivatives have also been investigated for their corrosion inhibition properties. For example, a study on the efficiency of a new triazole derivative for corrosion inhibition of mild steel in acidic media showed that the compound could offer significant protection, highlighting the potential of triazole compounds in corrosion resistance applications (Lagrenée et al., 2002).

Pharmaceutical and Medicinal Chemistry

The triazole core is a significant scaffold in medicinal chemistry due to its extensive biological activities. It serves as a lead structure for the discovery of various drug molecules, including COX inhibitors and HIV protease inhibitors. This underscores the importance of triazole derivatives in the development of new therapeutic agents (Dheer et al., 2017).

Material Science and Chemistry

In material science, triazole derivatives have been synthesized and investigated for their physical-chemical properties. Research in this area focuses on the synthesis of new compounds and the study of their properties, such as solubility in organic solvents and crystallization processes. These studies contribute to the understanding and development of materials with specific desired properties (Bihdan & Parchenko, 2018).

Advanced Applications

Advanced applications include the use of triazole compounds in quantum mechanical studies, corrosion control, and as components in complex molecular structures for biological and chemical applications. For instance, triazole analogues have been analyzed for structural, electronic, and biological properties, highlighting their versatility in various fields of science and technology (Al-Otaibi et al., 2020).

properties

IUPAC Name

3-(2-iodophenyl)-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXWNPSNQFIVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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